1-bromo-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-bromo-3-phenylbicyclo[111]pentane is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic hydrocarbon This compound is characterized by its rigid three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-phenylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic addition of a phenyl group .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specialized conditions required. advancements in continuous flow chemistry and photoredox catalysis have shown promise in scaling up the production of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various functional groups at the 3-position.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Palladium catalysts are essential for cross-coupling reactions.
Major Products
Substitution Products: Formation of 1-amino-3-phenylbicyclo[1.1.1]pentane and 1-thio-3-phenylbicyclo[1.1.1]pentane.
Oxidation Products: Formation of 1-bromo-3-(4-hydroxyphenyl)bicyclo[1.1.1]pentane.
Reduction Products: Formation of 1-bromo-3-cyclohexylbicyclo[1.1.1]pentane.
Scientific Research Applications
1-bromo-3-phenylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a scaffold in drug design.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: Utilized in materials science for the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 1-bromo-3-phenylbicyclo[1.1.1]pentane is primarily related to its ability to interact with specific molecular targets and pathways. The rigid structure of the bicyclo[1.1.1]pentane core allows for precise spatial orientation of functional groups, facilitating interactions with enzymes and receptors. The phenyl group can engage in π-π interactions, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methylbicyclo[1.1.1]pentane: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
1-chloro-3-phenylbicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of a bromine atom, affecting its chemical reactivity and interactions.
1-iodo-3-phenylbicyclo[1.1.1]pentane:
Uniqueness
1-bromo-3-phenylbicyclo[1.1.1]pentane is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and potential for diverse applications. The rigid bicyclo[1.1.1]pentane core provides a stable scaffold, while the bromine and phenyl groups offer opportunities for further functionalization and interaction with biological targets.
Properties
CAS No. |
112043-92-2 |
---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H11Br/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
GAYLHOPBARFKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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